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Compound of Interest

Compound Name: rac α-Methadol-d3

Cat. No.: B570774 Get Quote

Introduction: rac α-Methadol-d3 is the deuterated analog of α-methadol, a synthetic opioid

analgesic.[1][2] The incorporation of three deuterium atoms ('d3') enhances its utility in specific

scientific applications, primarily as an internal standard for quantitative analysis in mass

spectrometry-based assays.[1] Its structural similarity to methadone and methadol makes it an

invaluable tool for researchers in pharmacology and analytical chemistry, enabling precise

quantification of these compounds and their metabolites in biological samples.[1] This guide

provides an in-depth overview of the molecular characteristics, analytical methodologies, and

pharmacological context of rac α-Methadol-d3.

Core Compound Data
The fundamental physicochemical properties of rac α-Methadol-d3 are summarized below.

This data is critical for analytical method development, dosage formulation, and metabolic

studies.
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Property Value Source(s)

Molecular Weight
314.487 g/mol (also cited as

314.5 g/mol )
[1][3]

Chemical Formula C₂₁D₃H₂₆NO [1]

CAS Number 1217842-77-7 [1][3]

IUPAC Name

(3R,6R)-1,1,1-trideuterio-6-

(dimethylamino)-4,4-

diphenylheptan-3-ol

[1]

Synonyms Alfametadol-d3, α-Methadol-d3 [2]

InChI Key
QIRAYNIFEOXSPW-

FULVYNFCSA-N
[1]

Experimental Protocols & Methodologies
The primary application of rac α-Methadol-d3 is as an internal standard in Isotope Dilution

Mass Spectrometry (IDMS), a highly accurate quantitative technique.[1]

Protocol: Quantification of Opioids in Biological
Matrices via Isotope Dilution LC-MS/MS
This protocol outlines a general procedure for using rac α-Methadol-d3 to quantify a target

analyte (e.g., α-methadol or methadone) in a plasma sample.

1. Sample Preparation:

Thaw plasma samples at room temperature.
To a 100 µL aliquot of the plasma sample, add a known, precise amount of rac α-Methadol-
d3 solution (the internal standard). The concentration of the internal standard should be
close to the expected concentration of the analyte.
Vortex the sample briefly to ensure homogeneity.

2. Protein Precipitation & Extraction:
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Add 300 µL of ice-cold acetonitrile to the plasma/internal standard mixture to precipitate
proteins.
Vortex the sample vigorously for 1 minute.
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
Carefully transfer the supernatant to a new microcentrifuge tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50
methanol:water) for analysis.

3. LC-MS/MS Analysis:

Instrumentation: Utilize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
system.
Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase
column. Use a gradient elution program with mobile phases such as water with 0.1% formic
acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte from other matrix
components.
Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction
Monitoring (MRM) mode.
Monitor at least two specific precursor-to-product ion transitions for the target analyte.
Simultaneously, monitor the corresponding transitions for the deuterated internal standard
(rac α-Methadol-d3). The precursor ion for the d3-analog will have a mass-to-charge ratio
(m/z) that is 3 units higher than the non-deuterated analyte.

4. Data Analysis:

Generate a calibration curve by analyzing standards of known analyte concentrations spiked
with the same amount of internal standard.
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte
concentration.
Calculate the concentration of the analyte in the unknown samples by comparing its peak
area ratio to the calibration curve. The use of the isotopic internal standard corrects for
variations in sample recovery and instrument response.[1]

Workflow for Isotope Dilution Mass Spectrometry
The following diagram illustrates the logical flow of the IDMS protocol described above.

Isotope Dilution Mass Spectrometry (IDMS) experimental workflow.
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Pharmacological Signaling Pathway
rac α-Methadol-d3 is not used therapeutically; however, its non-deuterated parent compound,

α-methadol, is a synthetic opioid that acts as a μ-opioid receptor agonist.[2] The mechanism of

action for μ-opioid agonists involves coupling with G-protein receptors to modulate downstream

cellular signaling.[4][5] The binding of an agonist like α-methadol initiates a cascade that leads

to analgesia and other opioid effects.

The key steps in this pathway are:

Agonist Binding: The opioid agonist binds to the extracellular domain of the μ-opioid receptor

(MOR), a G-protein coupled receptor (GPCR).

G-Protein Activation: This binding induces a conformational change in the receptor, which

activates an associated intracellular G-protein complex by stimulating the exchange of

Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.[4][5]

Effector Modulation: The activated Gα and Gβγ subunits dissociate and interact with

downstream effectors:

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase,

leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Ion Channel Regulation: The Gβγ subunit directly modulates ion channels. It promotes the

opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing

potassium efflux and hyperpolarization of the neuron.[4] It also inhibits N-type voltage-

gated calcium channels, reducing calcium influx.

Cellular Response: The combined effect of reduced cAMP and changes in ion flow

decreases neuronal excitability, which inhibits the transmission of pain signals.

Diagram of μ-Opioid Receptor Signaling
This diagram visualizes the G-protein-mediated signaling cascade following receptor activation.

Simplified μ-opioid receptor G-protein signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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